molecular formula C11H12BrN B2793928 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine CAS No. 1505644-43-8

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine

Cat. No.: B2793928
CAS No.: 1505644-43-8
M. Wt: 238.128
InChI Key: HPLZQVPAYLSJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine is a unique chemical compound characterized by its spirocyclic structure, which includes a bromine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine typically involves multiple steps, starting with the formation of the spirocyclic core One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione: This compound shares a similar spirocyclic structure but differs in the functional groups present.

    6-Bromospiro[1,2-dihydroindene-3,2’-1,3-dithiane]: Another related compound with a different set of functional groups.

Uniqueness

6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine is unique due to its specific combination of a bromine atom and an amine group within a spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(11)13/h1-2,5,10H,3-4,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLZQVPAYLSJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.